2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 664999-28-4
VCID: VC21482270
InChI: InChI=1S/C23H24F3N3OS/c1-3-15-8-9-19-17(10-15)21(23(24,25)26)18(11-27)22(29-19)31-13-20(30)28-12-16-6-4-14(2)5-7-16/h4-7,15H,3,8-10,12-13H2,1-2H3,(H,28,30)
SMILES: CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=C(C=C3)C)C#N)C(F)(F)F
Molecular Formula: C23H24F3N3OS
Molecular Weight: 447.5g/mol

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

CAS No.: 664999-28-4

Cat. No.: VC21482270

Molecular Formula: C23H24F3N3OS

Molecular Weight: 447.5g/mol

* For research use only. Not for human or veterinary use.

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide - 664999-28-4

Specification

CAS No. 664999-28-4
Molecular Formula C23H24F3N3OS
Molecular Weight 447.5g/mol
IUPAC Name 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C23H24F3N3OS/c1-3-15-8-9-19-17(10-15)21(23(24,25)26)18(11-27)22(29-19)31-13-20(30)28-12-16-6-4-14(2)5-7-16/h4-7,15H,3,8-10,12-13H2,1-2H3,(H,28,30)
Standard InChI Key RSFSCTBSJSRHFF-UHFFFAOYSA-N
SMILES CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=C(C=C3)C)C#N)C(F)(F)F
Canonical SMILES CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=C(C=C3)C)C#N)C(F)(F)F

Introduction

Chemical Identity

PropertyDetails
IUPAC Name2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Molecular FormulaC20H21F3N3OS
Molecular Weight409.46 g/mol
Functional GroupsCyano group (-CN), trifluoromethyl (-CF3), sulfanyl (-S), amide (-CONH-)

Structural Features

This compound contains a quinoline core modified with ethyl and trifluoromethyl groups, enhancing its lipophilicity and potential biological activity. The sulfanyl linkage connects the quinoline to an acetamide moiety substituted with a 4-methylphenyl group. These structural features suggest potential interactions with biological targets, such as enzymes or receptors.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from commercially available intermediates:

  • Formation of the Quinoline Core:

    • The quinoline scaffold is synthesized via cyclization reactions using precursors such as ethyl acetoacetate and aniline derivatives.

    • Trifluoromethylation is introduced using reagents like trifluoromethyl iodide.

  • Introduction of the Sulfanyl Group:

    • The sulfanyl group is attached through thiolation reactions using sulfur-containing reagents.

  • Amide Coupling:

    • The final step involves coupling the sulfanyl derivative with a benzylamine derivative in the presence of coupling agents like EDCI or DCC to yield the acetamide product.

Analytical Characterization

The compound's purity and structure can be confirmed using advanced analytical techniques:

TechniquePurpose
NMR Spectroscopy (1H, 13C)Confirms the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Identifies functional groups via characteristic vibrational frequencies.
X-Ray CrystallographyProvides detailed 3D molecular structure (if crystalline).

Pharmaceutical Applications

The compound's structural features suggest potential biological activity:

  • Enzyme Inhibition: The quinoline core and trifluoromethyl group are known to interact with enzymes like kinases or oxidases.

  • Anti-inflammatory Activity: Similar compounds have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .

  • Anticancer Potential: Quinoline derivatives are often investigated for their cytotoxicity against cancer cell lines .

Material Science

The trifluoromethyl group enhances thermal stability and hydrophobicity, making it suitable for advanced materials or coatings.

Docking Studies

Molecular docking studies indicate that similar compounds exhibit strong binding affinities to biological targets due to hydrogen bonding and hydrophobic interactions .

Cytotoxicity

Analogous molecules have shown activity against human cancer cell lines such as HCT-116 and MCF-7, suggesting potential for further optimization .

Safety and Stability

Preliminary data suggest that the compound is stable under standard laboratory conditions but may require protection from moisture due to the sulfanyl group.

This exploration highlights the compound's promising attributes for further research in drug development and material science applications.

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